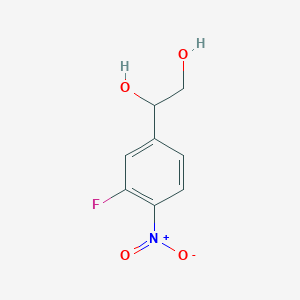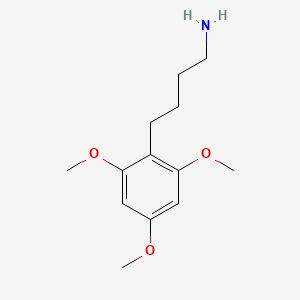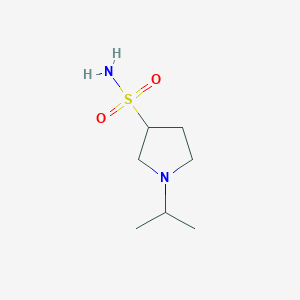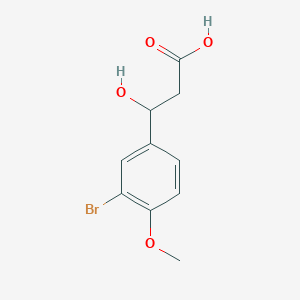
3-(3-Bromo-4-methoxyphenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-methoxyphenyl)-3-hydroxypropanoic acid: is a chemical compound with the following properties:
Chemical Formula: CHO
Molecular Weight: 196.2 g/mol
Melting Point: 87-93 °C
Boiling Point: 120-130 °C (at 0.5 Torr)
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of an ethylene glycol ester of p-toluenesulfonic acid with an amino acid under alkaline conditions. Hydrolysis of the resulting ester yields the target product, 3-(4-hydroxy-3-methoxyphenyl)propionic acid .
Industrial Production: While specific industrial production methods are not widely documented, the compound can be synthesized in the laboratory using established procedures.
Chemical Reactions Analysis
Reactivity: 3-(3-Bromo-4-methoxyphenyl)-3-hydroxypropanoic acid can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur.
- Bromine (Br2) : Used for bromination reactions.
- Hydroxide Bases (e.g., NaOH, KOH) : Used for hydrolysis and other alkaline reactions.
- Palladium Catalysts : Employed in cross-coupling reactions (e.g., Suzuki–Miyaura coupling) .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)-3-hydroxypropanoic acid finds applications in various scientific fields:
- Chemistry : Used as a building block in organic synthesis.
- Biology : May be employed in peptide synthesis.
- Medicine : Investigated for potential pharmacological properties.
- Industry : Its applications in industry are diverse, including materials science and pharmaceuticals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related structures and highlight the uniqueness of 3-(3-Bromo-4-methoxyphenyl)-3-hydroxypropanoic acid.
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
InChI Key |
WWKGEWAAPXGRGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


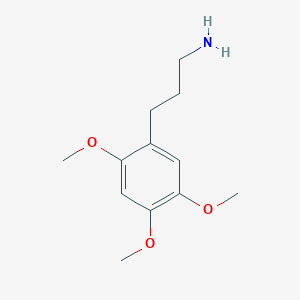
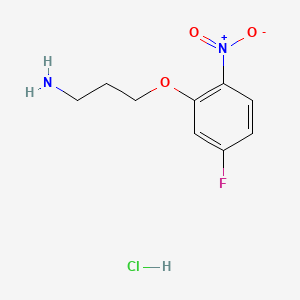
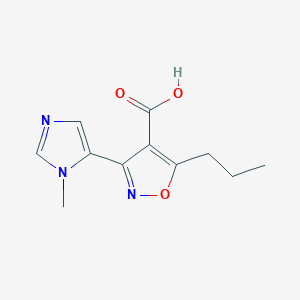
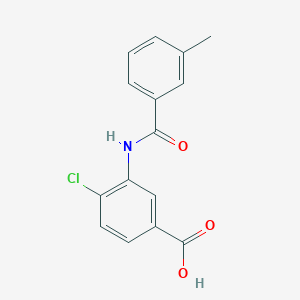
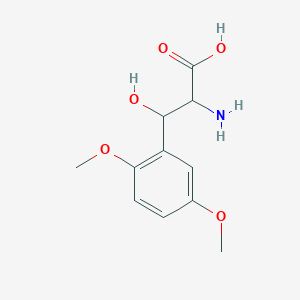
![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)
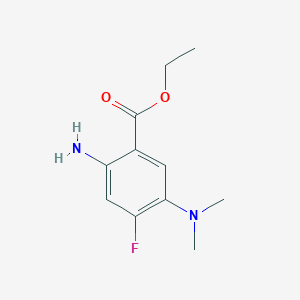
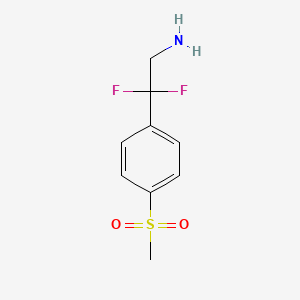
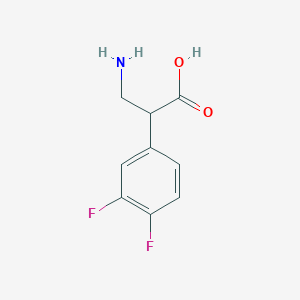
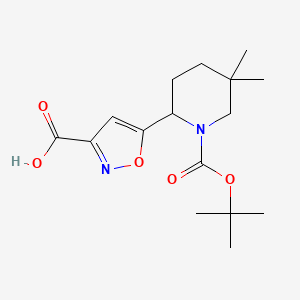
![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
